

Application Notes and Protocols for MC180295 in In Vitro Cell Culture Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MC180295 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] [2][3] As a key regulator of transcription, CDK9 is a promising therapeutic target in oncology.[4] [5] MC180295 has demonstrated broad anti-cancer activity in vitro and has been shown to reactivate epigenetically silenced genes.[3][6] These application notes provide detailed protocols for in vitro studies using MC180295 to assess its anti-proliferative effects on cancer cell lines.

Mechanism of Action

MC180295 selectively inhibits the kinase activity of the CDK9/cyclin T complex.[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation. By inhibiting RNAPII-mediated transcription of short-lived anti-apoptotic proteins, MC180295 induces apoptosis in cancer cells. Furthermore, MC180295 has been shown to reactivate epigenetically silenced tumor suppressor genes.[6]

Data Presentation In Vitro Activity of MC180295 Against Various Cancer Cell Lines



The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MC180295** against a panel of 46 human cancer cell lines, demonstrating its broad anti-proliferative activity.[1][2]

Cancer Type	Cell Line	IC50 (nM)
Leukemia	MV4-11	20
MOLM-13	30	
THP-1	50	
K562	100	
U937	120	
HL-60	130	_
KG-1	150	
Colon Cancer	SW48	180
HCT116	200	_
HT29	220	_
Melanoma	A375	160
SK-MEL-28	190	
Prostate Cancer	DU145	210
LNCaP	230	
Breast Cancer	MCF7	250
MDA-MB-231	270	
Bladder Cancer	T24	240

Note: The median IC50 across 46 cell lines representing 6 different malignancies was 171 nM. [1][2]

Experimental Protocols



Protocol 1: In Vitro Cell Viability Assay using MTT

This protocol details the determination of the anti-proliferative effects of **MC180295** on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Materials:

- MC180295 (stock solution in DMSO)
- Selected cancer cell line (e.g., MV4-11, SW48)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells from logarithmic phase cultures.
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:



- \circ Prepare serial dilutions of **MC180295** in complete culture medium from the stock solution. It is recommended to test a range of concentrations around the expected IC50 value (e.g., 1 nM to 10 μ M).
- Include a vehicle control (medium with the same concentration of DMSO used for the highest MC180295 concentration).
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of MC180295 or the vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Assay:

- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- $\circ\,$ After the incubation, add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells using a multichannel pipette.

Data Acquisition:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.

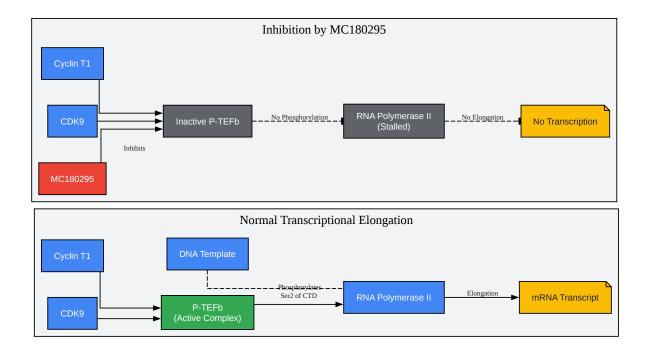
Data Analysis:

- Calculate the percentage of cell viability for each concentration of MC180295 relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the MC180295 concentration to generate a dose-response curve.



• Determine the IC50 value from the dose-response curve.

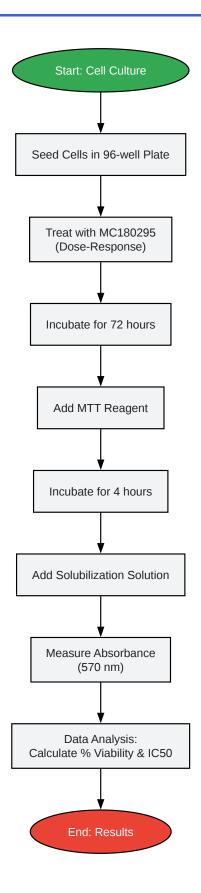
Mandatory Visualization



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Caption: CDK9 Signaling Pathway and Inhibition by MC180295.





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Caption: Experimental Workflow for In Vitro Cell Viability Assay.



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